

fumagillol stability improvement

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Compound Focus: Fumagillol

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Stability & Analytical Data

The table below summarizes key stability data for fumagillin and a stable **fumagillol** derivative, Compound 9, from a preclinical study [1].

Compound	Thermal & Acid Stability	Efficacy in Mouse Model (100% curative dose)	Maximum Tolerated Dose (MTD)	Therapeutic Window (MTD / Curative Dose)
Fumagillin	Low (highly unstable)	Information missing	Information missing	Information missing
Fumagillol Derivative (Compound 9)	Better thermal and acid stability than fumagillin [1]	6.6 mg/kg of body weight [1]	1,500 mg/kg [1]	227-fold [1]

Experimental Protocols

Here are detailed methodologies for key experiments related to fumagillin and **fumagillol** stability.

Protocol 1: HPLC Analysis for Fumagillin Content

This method is used for quantifying fumagillin in fermentation broth and can be adapted for analyzing **fumagillol** derivatives [2].

- **1. Sample Preparation:** Centrifuge the fermentation broth (3 mL) at 6500 rpm at 4°C for 10 minutes. Use a syringe to aspirate the supernatant and filter it through a 0.45 µm membrane into an HPLC vial [2].
- **2. HPLC Configuration:**
 - **Detection Wavelength:** 350 nm [2]
 - **Flow Rate:** 0.8 mL/min [2]
 - **Column Temperature:** 25°C [2]
 - **Injection Volume:** 10 µL [2]
 - **Mobile Phase A:** Methanol [2]
 - **Mobile Phase B:** 0.1% formic acid in water (v/v) [2]
 - **Gradient Elution:** Refer to the table below for the gradient program [2].

Time (min)	Mobile Phase A (Methanol, %)	Mobile Phase B (0.1% Formic Acid, %)
0	50	50
10	70	30
20	80	20
32	50	50

- **3. Standard Curve:** Prepare a fumagillin standard solution (0.5 mg/mL in methanol). Inject volumes from 2-10 µL to create a calibration curve. The regression equation $y = 4691x + 174.96$ ($R^2 = 0.9998$) can be used, where y is the peak area and x is the injection mass in µg [2].

Protocol 2: Accelerated Stability Testing for Compounds

This protocol describes a method for conducting accelerated degradation studies on fumagillin and its derivatives [3].

- **Stability Chambers:**
 - Incubate the compounds at **37°C** under two conditions:
 - **75% Relative Humidity (controlled)**
 - **Uncontrolled Laboratory Humidity [3]**

- **Sampling and Analysis:**
 - Analyze samples in duplicate via HPLC every week for 4 weeks [3].
 - Calculate the **percentage of compound remaining** using area-under-the-curve values from the HPLC data [3].
- **Forced Degradation (pH Stability):**
 - Dissolve the compound in DMSO and mix with a **pH 3.0 buffer** [3].
 - Incubate the sample at **25°C** for up to 48 hours [3].
 - Analyze by HPLC every 2 hours for the first 8 hours, and then after 24 and 48 hours [3].

Frequently Asked Questions

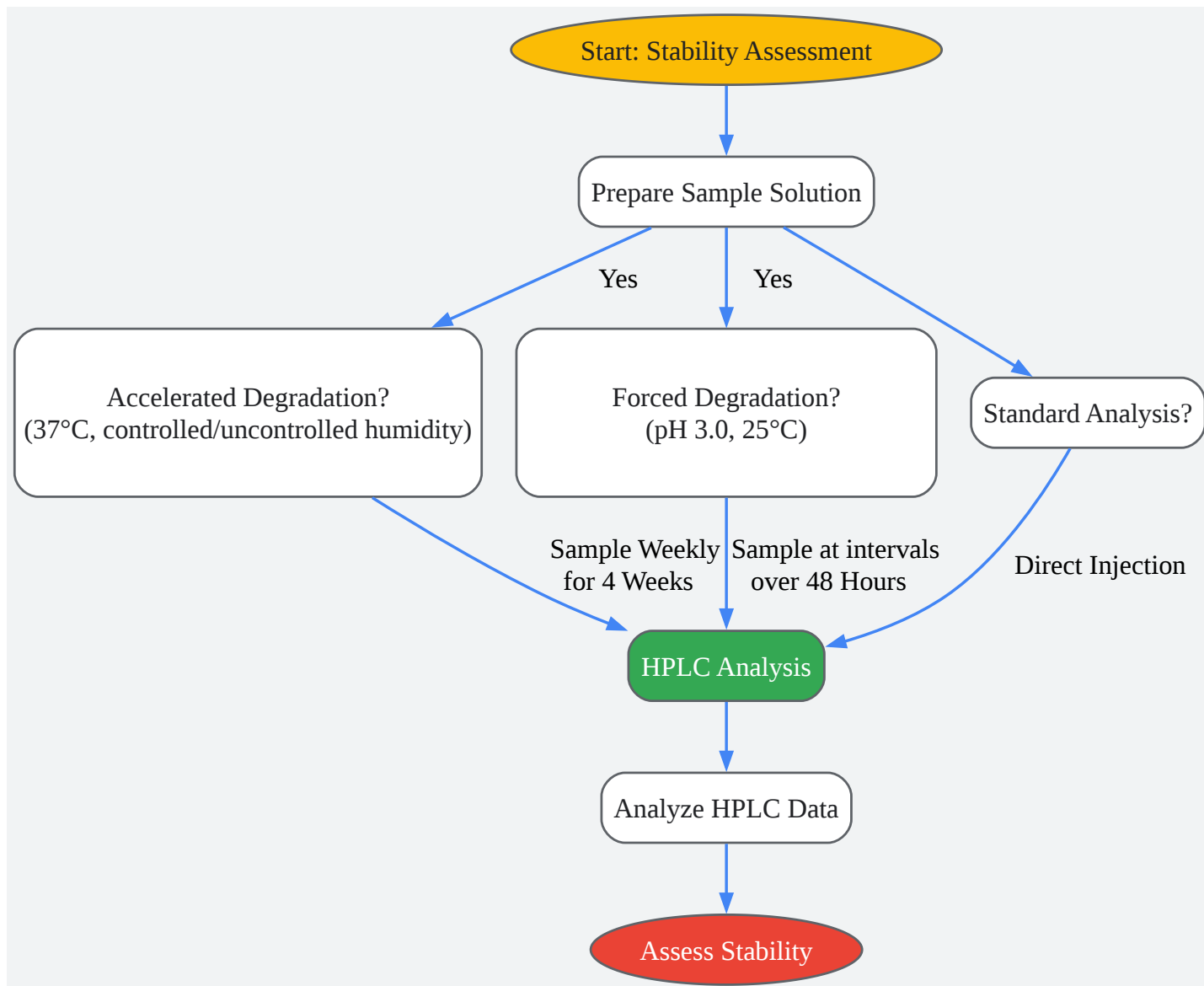
Q1: What are the main stability liabilities of fumagillin? Fumagillin is a highly unstable compound. It is known to degrade under thermal stress and in acidic conditions, which can shorten its shelf life and reduce its efficacy [1].

Q2: How can the stability of fumagillin analogs be improved? Research indicates that synthesizing stable **fumagillol** derivatives can address these liabilities. For example, modifying the core structure has yielded compounds with better thermal and acid stability, which should prolong the drug shelf life and reduce degradation in the stomach [1].

Q3: What is a critical consideration when analyzing fumagillol conjugated to a polymer? A critical step is the selective hydrolysis of the ester bonds to release the active **fumagillol** derivative (e.g., XMT-1191) from the polymer backbone for analysis. This hydrolysis must be carefully controlled to avoid degrading the active compound, which often contains sensitive functional groups like epoxide rings that can be opened by nucleophilic attack during the process [4].

Experimental Workflow for Stability Assessment

The following diagram outlines the key decision points in a stability assessment workflow for **fumagillol**, based on the protocols above.



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Key Takeaways and Future Research

- **Stability can be engineered:** The core takeaway is that the stability limitations of the fumagillin molecule can be successfully overcome through chemical derivation, as demonstrated by the improved profile of **fumagillol** derivative, Compound 9 [1].

- **Systematic testing is crucial:** Employing systematic accelerated and forced degradation studies, followed by precise HPLC analysis, is the standard method for quantifying stability improvements [3].

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